3,5-dibromo-1H-pyrazole
CAS No.: 67460-86-0
Cat. No.: VC7091173
Molecular Formula: C3H2Br2N2
Molecular Weight: 225.871
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67460-86-0 |
---|---|
Molecular Formula | C3H2Br2N2 |
Molecular Weight | 225.871 |
IUPAC Name | 3,5-dibromo-1H-pyrazole |
Standard InChI | InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |
Standard InChI Key | UQFIWKBFQXGMJD-UHFFFAOYSA-N |
SMILES | C1=C(NN=C1Br)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3,5-Dibromo-1H-pyrazole belongs to the pyrazole family, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The substitution pattern of bromine atoms at the 3- and 5-positions enhances its electrophilic reactivity, making it a versatile building block for further functionalization. Key molecular properties are summarized below:
Property | Value |
---|---|
CAS No. | 67460-86-0 |
Molecular Formula | |
Molecular Weight | 225.87 g/mol |
MDL Number | MFCD00159645 |
Hazard Statements | H315, H319, H335, H302 |
The compound’s crystalline structure and valency-driven interactions contribute to its role in stabilizing polymers and facilitating copolymerization reactions .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 3,5-dibromo-1H-pyrazole typically involves bromination of pyrazole precursors. A documented method includes the treatment of 3,5-dibromo-1H-pyrazole-4-carboxylic acid with trifluorosulfonic anhydride to form a sulfonate intermediate. Subsequent reaction with bromine water and a Grignard reagent (e.g., methylmagnesium bromide) yields the final product after hydrolysis . This pathway emphasizes the compound’s accessibility through conventional organic synthesis techniques.
Industrial Production
Industrial-scale production employs continuous flow reactors to optimize bromination efficiency and purity. Purification via crystallization ensures compliance with regulatory standards for pharmaceutical and polymer applications.
Physicochemical Properties and Reactivity
Thermal and Solubility Profiles
3,5-Dibromo-1H-pyrazole is a solid at room temperature with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability under acidic conditions makes it suitable for reactions requiring robust intermediates.
Reactivity in Copolymerization
The compound acts as a solid catalyst in copolymerization reactions, particularly for polymers incorporating ethyl, hydroxyl, and active methylene groups. Its ability to regulate stereoisomerism and valency in polymer chains enhances material properties such as thermal resistance and mechanical strength .
Applications in Materials Science and Medicine
Polymer Synthesis
3,5-Dibromo-1H-pyrazole is pivotal in synthesizing advanced polymers. For example, its incorporation into polyamide backbones improves hydrolytic stability, making these materials suitable for high-temperature applications.
Biomedical Relevance
While direct biomedical applications are less documented, derivatives of this compound have been explored as quaternary ammonium salts in Alzheimer’s disease research. These derivatives potentially modulate neurotransmitter activity, though mechanistic studies remain preliminary .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Further research into cross-coupling reactions (e.g., Suzuki-Miyaura) could unlock novel derivatives for catalytic and pharmaceutical applications.
Mechanistic Studies in Neuroscience
The compound’s potential role in neurodegenerative diseases warrants investigation into its interactions with amyloid-beta proteins and tau phosphorylation pathways.
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